molecular formula C23H24FN5O B1652593 Taletrectinib (free base) CAS No. 1505514-27-1

Taletrectinib (free base)

Katalognummer B1652593
CAS-Nummer: 1505514-27-1
Molekulargewicht: 405.5
InChI-Schlüssel: HEVHTYMYEMEBPX-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taletrectinib, also known as DS-6051b, is a potent, orally active, and new-generation selective ROS1/NTRK inhibitor . It potently inhibits recombinant ROS1, NTRK1, NTRK2, and NTRK3 .

Wissenschaftliche Forschungsanwendungen

Taletrectinib in Advanced Solid Tumors

Taletrectinib is being studied for its efficacy in treating various advanced solid tumors. A Phase I study in the U.S. demonstrated that Taletrectinib has potential benefits in patients with neuroendocrine tumors and tumors harboring ROS1/NTRK rearrangements. It showed promising results in reducing pain scores and achieving objective response rates, especially in crizotinib-refractory ROS1+ NSCLC patients (Papadopoulos et al., 2020).

Metabolism of Taletrectinib

A study on the metabolism of Taletrectinib using liver microsomes from different species (rat, dog, and human) revealed its Phase I and Phase II metabolic pathways. The study, which utilized high-resolution mass spectrometry, identified a total of 10 metabolites of Taletrectinib (Ye et al., 2021).

Taletrectinib in Lung Cancer

Taletrectinib shows significant promise in the treatment of ROS1 fusion–positive lung cancer and other solid tumors. The TRUST-II study is a global phase II study examining the efficacy and safety of Taletrectinib for this purpose. Initial results indicate that Taletrectinib is effective in overcoming resistance to first-generation ROS1 inhibitors and shows fewer neurological adverse events (Nagasaka et al., 2023).

Overall Efficacy and Safety

The efficacy and safety of Taletrectinib in ROS1+ NSCLC patients were evaluated in a pooled analysis of Phase 1 studies conducted in the U.S. and Japan. The results confirmed Taletrectinib's meaningful clinical activity in patients who are either ROS1 TKI-naive or crizotinib-refractory, along with a manageable safety profile (Ou et al., 2020).

Wirkmechanismus

Taletrectinib is a potent, orally active, and next-generation selective ROS1/NTRK inhibitor . It potently inhibits recombinant ROS1, NTRK1, NTRK2, and NTRK3 . It also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants .

Safety and Hazards

Taletrectinib has manageable toxicities at the maximum tolerated dose (MTD) of 800 mg daily . The most common treatment-related adverse events were nausea (47.8%), diarrhea (43.5%), and vomiting (32.6%) . Dose-limiting toxicities (grade 3 transaminases increase) occurred in two patients (1,200-mg once-daily dose) .

Zukünftige Richtungen

Taletrectinib continues to demonstrate robust efficacy outcomes and favorable safety profiles in patients with ROS1 TKI-naïve or crizotinib-pretreated ROS1+ NSCLC . A pivotal global Phase 2 trial of taletrectinib (TRUST-II, NCT04919811) is actively enrolling patients at clinical sites in North America, Europe, and Asia .

Eigenschaften

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVHTYMYEMEBPX-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taletrectinib (free base)

CAS RN

1505514-27-1
Record name Taletrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALETRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taletrectinib (free base)
Reactant of Route 2
Reactant of Route 2
Taletrectinib (free base)
Reactant of Route 3
Taletrectinib (free base)
Reactant of Route 4
Taletrectinib (free base)
Reactant of Route 5
Reactant of Route 5
Taletrectinib (free base)
Reactant of Route 6
Reactant of Route 6
Taletrectinib (free base)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.